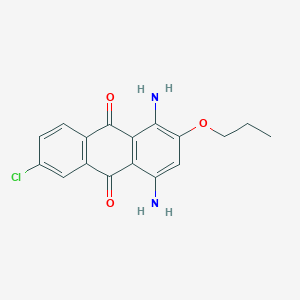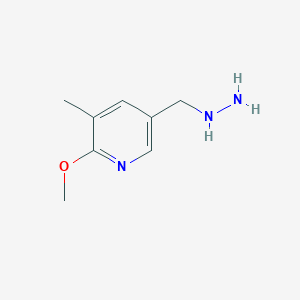
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide is a synthetic organic compound belonging to the benzofuran familyThis compound, in particular, has garnered attention due to its potential as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair processes .
Preparation Methods
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves several key steps:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Oxidation: Oxidation of the dihydrobenzofuran ring can be achieved using oxidizing agents like potassium permanganate.
The major products formed from these reactions include 5-amino-2,3-dihydrobenzofuran-7-carboxamide and various substituted derivatives.
Scientific Research Applications
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential PARP-1 inhibitor, which could be useful in cancer therapy by enhancing the efficacy of DNA-damaging agents.
Biological Research: The compound is used in studies related to DNA repair mechanisms and the role of PARP-1 in cellular processes.
Industrial Applications: It may serve as a precursor for the synthesis of other biologically active benzofuran derivatives.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide involves the inhibition of PARP-1. PARP-1 is an enzyme that utilizes NAD+ to synthesize poly(ADP-ribose) chains, which are involved in DNA repair. By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to cell death in cancer cells that rely on PARP-1 for survival .
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide include:
2,3-Dihydrobenzofuran-7-carboxamide: Lacks the nitro group and has different biological activities.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Another derivative with a different substitution pattern, showing varying degrees of PARP-1 inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its potency as a PARP-1 inhibitor compared to other benzofuran derivatives .
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H8N2O4/c10-9(12)7-4-6(11(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H2,10,12) |
InChI Key |
GAMSIIYRKBPBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



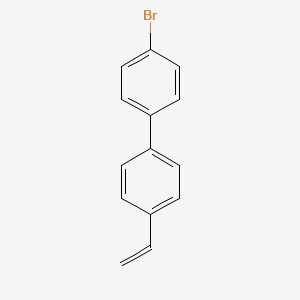
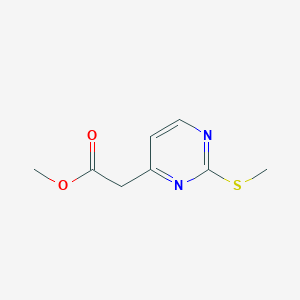
![6-Chloroimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250911.png)
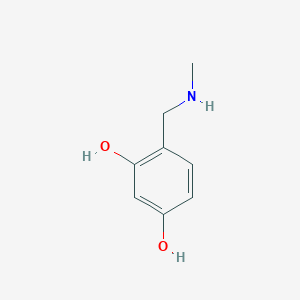
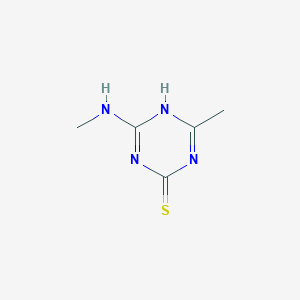
![N-[(2R)-2-hydroxyheptadecyl]dodecanamide](/img/structure/B15250938.png)
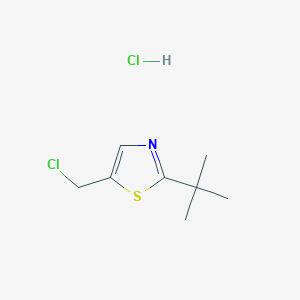
![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
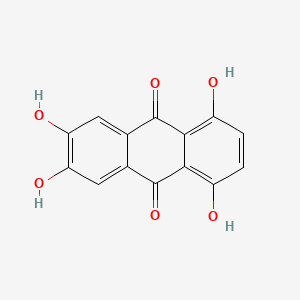
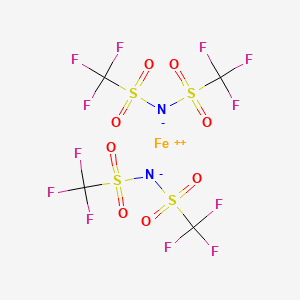
![2-O-benzyl 5-O-tert-butyl 8a-O-ethyl (3aS,8aR)-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-2,5,8a-tricarboxylate](/img/structure/B15250983.png)
